Product packaging for Phenyl trimethicone(Cat. No.:CAS No. 195868-36-1)

Phenyl trimethicone

Cat. No.: B175072
CAS No.: 195868-36-1
M. Wt: 372.75 g/mol
InChI Key: LINXHFKHZLOLEI-UHFFFAOYSA-N
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Description

Evolution of Silicone Chemistry and Phenyl-Substituted Derivatives

The study of silicone chemistry dates back to the early 20th century. In 1901, chemist F. S. Kipping coined the term "silicone" to describe polydiphenylsiloxane, drawing an analogy to the formula of the ketone benzophenone. wikipedia.org Early silicone chemistry was centered on basic linear polymer systems, such as polydimethylsiloxane (B3030410) (Dimethicone), and more volatile, shorter cyclic silicones like cyclopentasiloxane. cosmeticsandtoiletries.com

Over time, the demand for materials with specific properties spurred the evolution of silicone chemistry, leading to the development of various derivatives. A significant advancement was the creation of phenyl-substituted silicones. cosmeticsandtoiletries.com These derivatives, which incorporate phenyl groups (C6H5) into the silicone structure, offered new possibilities for applications requiring different characteristics compared to the earlier methyl-substituted silicones. cosmeticsandtoiletries.comresearchgate.net For instance, high-phenyl silicones demonstrate superior resistance to high temperatures when compared to high-methyl silicones. researchgate.net This evolution provided the industry with a broader range of silicones, including less volatile options suitable for diverse applications. cosmeticsandtoiletries.com

Phenyl Trimethicone within the Landscape of Organosilicon Polymers

This compound is an organosilicon compound and a member of the siloxane family of polymers. atamanchemicals.comcosmeticsinfo.org Specifically, it is classified as a phenyl-substituted methicone. cir-safety.org Its structure is built upon the characteristic inorganic silicon-oxygen backbone (···-Si-O-Si-O-···) of all silicones, with organic groups—in this case, phenyl and methyl groups—attached to the silicon atoms. atamanchemicals.comwikipedia.orgcir-safety.org

Within the broader family of silicones, which includes compounds like Dimethicone and Cyclopentasiloxane, this compound is distinguished by the presence of the phenyl group in its molecular structure. atamanchemicals.com This aromatic ring alters its physical properties. For example, the phenyl group gives the compound a higher refractive index compared to many other silicones, a property that contributes to its use in various formulations. atamanchemicals.com It is considered a type of silicone oil, which are non-volatile, clear liquids. adexcp.com The synthesis of this compound can be achieved through the hydrolysis of organosilane precursors, such as phenyltrichlorosilane (B1630512), which then condense to form the final siloxane polymer framework. specialchem.com Another described manufacturing process involves the hydrolysis of a mixture of silanes to produce a hydrolysate, which is then distilled to remove impurities. cir-safety.org

Historical Context of this compound Research and Development

The development of this compound was driven by the need for cosmetic ingredients with specific functional attributes. The introduction of phenyl-substituted silicones provided formulators with less volatile alternatives to earlier cyclic silicones, expanding their utility. cosmeticsandtoiletries.com Research into its application in personal care products was significant enough that by 1986, the Expert Panel for Cosmetic Ingredient Safety (Panel) published its first final report on the safety of this compound for use as a cosmetic ingredient. cir-safety.orgcir-safety.org

Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane specialchem.com
CAS Number 2116-84-9 atamanchemicals.comspecialchem.comthegoodscentscompany.com
Molecular Formula C15H32O3Si4 specialchem.comparchem.comchemicalbook.com
Molecular Weight 372.75 g/mol parchem.comchemicalbook.com
Appearance Colorless to pale yellow transparent fluid atamanchemicals.comtopsilicone.com
Boiling Point 264 - 265 °C cir-safety.orgparchem.com
Melting Point -102 °C parchem.com
Density 0.921 - 0.970 g/mL at 20-25 °C cir-safety.orgparchem.com
Refractive Index ~1.46 atamanchemicals.comcir-safety.orgtopsilicone.com
Solubility Soluble in oils and organic solvents; insoluble in water atamanchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H32O3Si4 B175072 Phenyl trimethicone CAS No. 195868-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[phenyl-bis(trimethylsilyloxy)silyl]oxysilane
Source PubChem
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InChI

InChI=1S/C15H32O3Si4/c1-19(2,3)16-22(17-20(4,5)6,18-21(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LINXHFKHZLOLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6051857
Record name 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane
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Molecular Weight

372.75 g/mol
Source PubChem
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Physical Description

Liquid
Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]-
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CAS No.

2116-84-9, 195868-36-1
Record name Phenyltris(trimethylsiloxy)silane
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Record name Phenyltrimethicone
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Record name Methyl phenyl polysiloxane
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Record name Phenyl trimethicone
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Record name Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]-
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Record name 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane
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Record name 1,1,5,5,5-hexamethyl-3-phenyl-3-[(trimethylsilyl)oxy]trisiloxane
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Record name Poly[oxy(3,3,3-trimethyl-1-phenyldisiloxanylidene)], .alpha.-(trimethylsilyl)-.omega.-[(trimethylsilyl)oxy]
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Record name TRIS(TRIMETHYLSILOXY)PHENYLSILANE
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Synthesis and Manufacturing Methodologies of Phenyl Trimethicone

Precursor Chemistry and Feedstock Selection

The foundation of Phenyl Trimethicone synthesis lies in the careful selection of organosilane precursors. These silicon-based monomers are the fundamental building blocks for the final polymer.

Organosilanes are compounds where organic groups are bonded directly to a silicon atom. For this compound production, phenyl-functionalized silanes are essential. sinosil.com The manufacturing process begins with these organosilane precursors, which are then subjected to polymerization reactions. cir-safety.orgspecialchem.com

Commonly used precursors include:

Phenyltrichlorosilane (B1630512) (C₆H₅SiCl₃)

Phenyltrimethoxysilane (C₆H₅Si(OCH₃)₃) sinosil.com

One industrial method involves converting silica (B1680970) to tetraethoxysilane. The ethoxy groups are then substituted with the desired organic groups through a Grignard reaction, yielding the necessary organosilane precursors. specialchem.comcir-safety.org These precursors are hydrolyzable, which is a key feature for the subsequent polymerization steps. specialchem.comcir-safety.orgcir-safety.org Phenyl silanes like Phenyltrimethoxysilane are chosen for their ability to introduce phenyl groups, which confer properties like high thermal stability. sinosil.com

Table 1: Key Organosilane Precursors in this compound Synthesis

Precursor NameChemical FormulaRole in Synthesis
PhenyltrichlorosilaneC₆H₅SiCl₃Provides the core phenyl-silicon structure; undergoes hydrolysis.
PhenyltrimethoxysilaneC₆H₅Si(OCH₃)₃A key source of phenyl groups; used in both hydrolysis and hydrosilylation routes. atamanchemicals.com
TetraethoxysilaneSi(OC₂H₅)₄An intermediate that can be modified via Grignard reaction to create functionalized silanes. specialchem.comcir-safety.org

The precise structure of this compound, chemically known as Phenyltris(trimethylsiloxy)silane, dictates the specific reactants required. gelest.com The synthesis involves reacting phenylsilane (B129415) derivatives with compounds that provide the trimethylsiloxy [(CH₃)₃SiO-] groups, which act as chain-terminating units. atamanchemicals.com This reaction controls the final molecular weight and structure of the polymer.

The core of the molecule is a phenylsilane derivative, which is functionalized with three trimethylsiloxy groups. atamanchemicals.comgelest.com This structure gives the final compound its characteristic properties. The phenyl group enhances the refractive index and compatibility with organic materials, while the trimethylsiloxy groups provide the typical silicone feel and stability. atamanchemicals.com

Organosilane Precursors for this compound

Polymerization Techniques

Two primary polymerization pathways are employed in the industrial production of this compound: hydrolysis and condensation, and hydrosilylation.

A widely used manufacturing method for silicones, including this compound, is a multi-step process involving hydrolysis followed by condensation. cir-safety.orgcir-safety.org

Hydrolysis: The process starts with the hydrolysis of organosilane precursors, such as phenyltrichlorosilane or a mixture of various chlorosilanes. cir-safety.org In this step, the hydrolyzable groups (like chloro- or alkoxy- groups) on the silicon atom react with water to form silanol (B1196071) groups (Si-OH). specialchem.comcir-safety.org This reaction produces a this compound hydrolysate. cir-safety.orgcir-safety.orgcir-safety.org The process typically involves mixing the chlorosilanes with a solvent like toluene (B28343) or xylene and then slowly adding this mixture to water under controlled temperatures.

Condensation: The newly formed silanols are highly reactive and rapidly condense with each other. specialchem.comcir-safety.orgcir-safety.org In this step, a silicon-oxygen-silicon (siloxane) bond is formed, releasing a water molecule. This polymerization builds the backbone of the this compound molecule. specialchem.com The condensation can be a co-condensation between different silanol molecules or a self-condensation within the same molecule, which can lead to the formation of cyclic byproducts.

Purification: Following polymerization, the product undergoes distillation to remove low molecular weight impurities and unreacted polymers. cir-safety.orgcir-safety.org It is then filtered prior to packaging to ensure quality. cir-safety.orgcir-safety.orgcir-safety.org

Table 2: Key Parameters in Hydrolysis-Condensation Synthesis

ParameterOptimal RangeImpact on Product Quality
Temperature80–120°CHigher temperatures can increase the rate of polymerization.
Catalyst Concentration0.1–0.5 wt%Excess catalyst may lead to undesirable side reactions.
Reaction Time4–8 hoursShorter reaction times typically result in lower molecular weight polymers.

Hydrosilylation is another critical technique used for synthesizing this compound. atamanchemicals.com This method is based on the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond. atamanchemicals.comgoogle.comnih.gov

The key steps in this process are:

Reactants: The reaction typically involves a hydrosilane (a compound with an Si-H group) and a compound with a double bond, such as a vinyl-terminated silane (B1218182). atamanchemicals.comgoogle.com For this compound, the synthesis involves reacting trimethylsiloxy-terminated silanes with phenylsilane derivatives. atamanchemicals.com

Reaction: The hydrosilylation reaction creates a stable silicon-carbon bond. google.com This method is highly efficient and allows for precise control over the final molecular structure.

Purification: The resulting product is purified, often through distillation, to remove any residual impurities and byproducts. atamanchemicals.com

This process can be finely tuned to control the molecular weight and viscosity of the final this compound product. atamanchemicals.com

Hydrolysis and Condensation Polymerization Processes

Catalytic Systems in this compound Production

Catalysts are crucial for facilitating and controlling the polymerization reactions in this compound synthesis. The choice of catalyst depends on the specific manufacturing process being used.

For Hydrolysis and Condensation: These reactions can be catalyzed by either acids or bases. nih.gov In some industrial processes, a base catalyst is used to drive the polymerization, and the reaction is later terminated by neutralization. cir-safety.orgcir-safety.org Cationic surfactants like quaternary ammonium (B1175870) salts can also exhibit catalytic activity for the condensation of silanol-functional polysiloxanes. google.com

For Hydrosilylation: This reaction is almost exclusively catalyzed by transition metal complexes, with platinum-based catalysts being the most common. atamanchemicals.comnih.gov Specific examples include Karstedt's catalyst and other platinum complexes with ligands like vinylsiloxanes. google.commade-in-china.com Rhodium catalysts can also be used. nih.govgoogle.com These catalysts are highly effective, allowing the reaction to proceed under mild conditions with high selectivity.

Platinum-Based Catalysis and Reaction Optimization

The synthesis of this compound heavily relies on platinum-based catalysts to facilitate the hydrosilylation reaction. atamanchemicals.com This reaction typically involves reacting trimethylsiloxy-terminated silanes with phenylsilane derivatives. atamanchemicals.com Highly active platinum catalysts, such as Karstedt's catalyst, are widely used in the silicones industry for creating silicon-carbon bonds and for crosslinking polymers. matthey.comresearchgate.net These catalysts are typically prepared by reacting chloroplatinic acid with vinyl-silicon-containing compounds. matthey.comresearchgate.net

Reaction optimization is crucial for controlling the properties of the final product. Key parameters that are carefully managed during industrial synthesis include:

Temperature: Industrial processes for similar silicone polymers often operate between 80–120°C to balance reaction kinetics and energy efficiency. Temperatures exceeding 150°C can risk premature gelation, while temperatures below 60°C may significantly prolong the reaction time.

Catalyst Concentration: The amount of platinum catalyst influences the reaction rate.

Reactant Molar Ratio: The ratio of the silicon-hydride to the phenyl-containing reactant is a critical factor in controlling the molecular weight of the resulting polymer. jove.com

Inhibitors are often used in conjunction with platinum catalysts during hydrosilylation to prevent the reaction from occurring prematurely at ambient temperatures. matthey.comresearchgate.net This allows for better process control before the desired higher-temperature crosslinking is initiated. matthey.comresearchgate.net

Other Catalytic Approaches in Organosilicone Synthesis

While platinum-based catalysis is a dominant method, other catalytic systems are employed in organosilicone synthesis. For certain condensation reactions in silicone chemistry, base catalysts like potassium hydroxide (B78521) (KOH) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can be used to accelerate the process by deprotonating silanol groups.

Palladium-catalyzed cross-coupling of silicon compounds, such as silanols, has emerged as a viable alternative to other cross-coupling methods. sigmaaldrich.com This can be activated by a fluoride source or through basic activation. sigmaaldrich.com Rhodium catalysts are also used for the addition of trialkoxysilanes to carbonyl compounds. sigmaaldrich.com

Another synthetic route for introducing phenyl groups into a silicone backbone is the Grignard reaction. specialchem.com This method involves reacting a Grignard reagent, such as phenylmagnesium bromide, with a chlorosilane like trimethylchlorosilane. While this approach can yield high-purity products with precise molecular weight distributions, it requires careful management of byproducts.

Recent advancements in catalysis for organic synthesis include the exploration of novel materials like metal-organic frameworks (MOFs), single-atom catalysts (SACs), and nanoparticle catalysts, which offer high efficiency and selectivity. numberanalytics.com Alternative reaction conditions such as photocatalysis and electrocatalysis are also being investigated to improve the efficiency and sustainability of chemical synthesis. numberanalytics.comnumberanalytics.com

Post-Synthesis Purification and Processing

Following the initial synthesis, the crude this compound undergoes extensive purification to remove impurities and unreacted starting materials, ensuring it meets the stringent standards for its intended applications. atamanchemicals.comcir-safety.org

Distillation and Separation Methodologies

Distillation is a primary method for purifying this compound and other silicone fluids. atamanchemicals.comcir-safety.orgsimtec-silicone.com This process separates components based on their different boiling points. simtec-silicone.com Industrial-scale production often employs fractional distillation under reduced pressure (vacuum distillation) to separate the desired polymer from low-molecular-weight impurities, such as cyclosiloxanes (D4, D5, D6). gatech.edu

For example, a distillation column operating at 150°C and a reduced pressure of 20 mmHg can effectively remove these cyclic byproducts. Thin-film distillation and short-path distillation are also utilized for separating volatile components in silicone oils, offering high separation efficiency. aishengk.com The byproducts from some cross-coupling reactions, such as polysiloxanes, can be removed by standard methods like chromatography or distillation. sigmaaldrich.com

A typical multi-stage distillation process for a silicone polymer might involve the following parameters:

Cyclic Siloxane ImpurityBoiling Point at 20 mmHgTypical Removal Efficiency
D4 (Octamethylcyclotetrasiloxane)90°C99.8%
D5 (Decamethylcyclopentasiloxane)110°C99.5%
D6 (Dodecamethylcyclohexasiloxane)130°C98.9%

Data derived from a study on distillation for molecular weight control in similar silicone polymers.

Removal of Residual Impurities and Byproducts

Beyond distillation, other methods are employed to eliminate trace impurities. Typical methods for producing this compound can introduce side products and catalyst residues. google.com The manufacturing process, often described as a three-step sequence of hydrolysis, distillation, and filtration, is designed to remove these unwanted substances. cir-safety.org

Filtration: The final product often undergoes nanofiltration, using pores as small as 0.1 µm, to remove any particulate contaminants.

Stripping: Volatile impurities can be removed by stripping, where an inert gas like nitrogen is passed through the heated liquid to carry away the unwanted components. google.com

Acid Leaching: In the broader context of silicon purification, acid leaching with substances like hydrochloric acid, nitric acid, or hydrofluoric acid is used to remove metallic impurities. google.comepj-conferences.org

Catalyst Removal: After the reaction is complete, the catalyst is removed, often by filtration, to yield the final clear liquid product. google.com

Advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the removal of impurities and ensure the final product meets quality standards.

Industrial Synthesis Considerations and Process Control

The large-scale manufacturing of this compound requires precise control over the synthesis process to ensure the final product consistently meets specifications for properties like viscosity and molecular weight. atamanchemicals.comdatainsightsmarket.com

Control of Molecular Weight Distribution

Controlling the molecular weight distribution is critical as it directly impacts the physical properties of the this compound, such as its viscosity and feel. atamanchemicals.com The molecular weight is primarily regulated by the ratio of cyclic siloxanes to the end-blocking units during polymerization. jove.com For instance, in the synthesis of aminopropyl-terminated polysiloxanes, the molecular weight is controlled by the ratio of the cyclic siloxane monomer (like D4) to the endblocker. jove.com

Industrial facilities utilize continuous reactors and advanced distillation systems to manage this. Multi-stage distillation is not only a purification step but also a key part of controlling the molecular weight by removing lower molecular weight polymers. This results in a product with a specific polydispersity index (PDI), which is a measure of the uniformity of the polymer chain lengths. A lower PDI indicates a more uniform distribution. The Grignard reaction method is noted for offering superior molecular weight control.

A comparison of synthesis methods highlights the differences in achievable molecular weight and distribution:

Synthesis MethodTypical YieldMolecular Weight (g/mol)Polydispersity Index (PDI)Cyclics Content
Hydrolysis85-92%725-9201.27<0.1%
Grignard Reaction78-88%500-10001.15<0.05%
Industrial Process90-95%700-9501.30<0.1%

Comparative data for different synthesis methods of similar silicone polymers.

Optimization for Desired Viscoelastic Properties

The viscoelastic properties of this compound, a crucial factor in its performance in various applications, are not inherent and fixed. Instead, they can be precisely engineered through the strategic manipulation of synthesis and formulation parameters. Optimization focuses on controlling the polymer's molecular weight, structure, and intermolecular interactions to achieve specific rheological profiles, such as viscosity (resistance to flow) and elasticity (ability to recover from deformation). These tailored properties are essential for dictating the texture, spreadability, and film-forming characteristics of final products. google.com

Key methodologies for optimizing the viscoelastic properties of silicones like this compound involve controlling the polymerization process, post-synthesis chemical modification, and the incorporation of additives during formulation.

Control of Polymerization Parameters

The primary method for defining the viscoelastic nature of this compound is by controlling the polymerization reaction itself. The molecular weight of the silicone polymer is a direct determinant of its viscosity. researchgate.net This is typically managed by adjusting the ratio of monomers to chain-terminating agents.

Monomer-to-Chain Terminator Ratio: The synthesis of silicone polymers often involves methods like anionic ring-opening polymerization (AROP) or hydrolysis of silane precursors. aip.orgcir-safety.org In a process analogous to the synthesis of polydimethylsiloxane (B3030410) (PDMS), the final molecular weight and viscosity of this compound can be controlled by the ratio of the phenyl-containing monomer (e.g., a cyclic siloxane or a precursor like phenyltrichlorosilane) to a chain-terminating agent (which introduces non-reactive end-groups, such as trimethylsiloxy groups). aip.orgatamanchemicals.com A higher concentration of the monomer relative to the chain terminator results in longer polymer chains, a higher average molecular weight, and consequently, higher viscosity. aip.org

Reaction Conditions: Parameters such as temperature, reaction time, and catalyst concentration also play a significant role. For instance, heat treatment can be used to advance the cross-linking reaction, which increases the molar mass and viscosity of the material. researchgate.net The careful management of these conditions ensures a controlled polymerization rate and influences the molecular weight distribution (polydispersity), which in turn affects the final viscoelastic behavior. researchgate.netcir-safety.org

The following table illustrates the conceptual relationship between the monomer-to-terminator ratio and the resulting properties of the silicone polymer, based on principles of polymerization.

Table 1: Conceptual Impact of Monomer-to-Chain Terminator Ratio on this compound Properties
Monomer-to-Terminator RatioResulting Average Molecular WeightTypical Viscosity Range (at 25°C)Predominant Characteristic
Low (e.g., 10:1)LowLow (e.g., 5-15 cSt)Fluid, low elasticity
Medium (e.g., 50:1)MediumMedium (e.g., 20-40 cSt)More viscous fluid
High (e.g., 100:1)HighHigh (e.g., >100 cSt)Highly viscous, increased elasticity

Post-Synthesis Chemical Modification

Another advanced strategy involves chemically modifying the silicone backbone after initial polymerization to introduce specific functional groups that can induce cross-linking. This method can dramatically alter the viscoelastic profile, even causing a transition from a liquid (sol) to a semi-solid (gel).

One documented example in related silicones is thiolation, where thiol groups are covalently bonded to the polymer. nih.gov These thiol groups can then be oxidized to form disulfide bridges between polymer chains, significantly increasing the material's elastic modulus and dynamic viscosity. Research on thiolated silicone oils demonstrated that the extent of this viscoelastic enhancement is directly proportional to the degree of thiolation. nih.gov

The data below, derived from studies on modified silicones, shows how the type and amount of chemical modification can lead to substantial changes in viscosity. nih.gov

Table 2: Research Findings on the Effect of Thiolation on Silicone Dynamic Viscosity After 1 Hour of Oxidation nih.gov
Silicone TypeThiol Ligand Concentration (μmol/g)Dynamic Viscosity (Pa·s)Viscoelastic State
Unmodified Silicone (Control)0~0.5Sol (Liquid)
Cysteine-Modified Silicone127~25Viscous Sol
MPA-Modified Silicone220>1000Gel (Semi-solid)

Data adapted from studies on functionally similar silicone oils. nih.gov

Formulation with Additives

The viscoelastic properties of a final product containing this compound can also be optimized during the formulation stage through the inclusion of various additives.

Plasticizers and Reinforcing Agents: The incorporation of materials like silicone oil can act as a plasticizer, decreasing the interactions between polymer chains and making the resulting material more flexible and less stiff. rsc.org Conversely, adding reinforcing agents such as fumed silica or other nanoparticles (e.g., SiO₂, TiO₂) can increase the material's stiffness and moduli by creating a more structured internal network. rsc.orglidsen.com

Rheology Modifiers: this compound is highly compatible with common rheology modifiers like carbomers and xanthan gum. rawsource.com These agents can be used to build viscosity and structure in a formulation, allowing for the fine-tuning of the final texture and flow properties without altering the this compound molecule itself. rawsource.com

Synergistic Polymer Blends: In cosmetic applications, specific viscoelastic profiles (quantified by storage modulus G' and loss modulus G'') are desired to enhance performance, such as transfer resistance. google.com This can be achieved by creating synergistic blends of this compound with other polymers, such as silicone polyurethane elastomers, to achieve a balanced viscoelasticity that provides both substantivity and flexibility. google.com

The following table demonstrates how formulation additives can be used to tune the mechanical properties of a silicone-based system.

Table 3: Effect of Silicone Oil as a Plasticizer on the Viscoelastic Moduli of a Cured Silicone System rsc.org
Silicone Oil Concentration (% w/w)Elastic Modulus (G')Viscous Modulus (G'')Material Hardness
0% (Control)HighLowStiff / High
10%MediumLowMedium
20%LowLowFlexible / Low

Data conceptualized from research on silicone gel formulations. rsc.org

Through these integrated strategies—from the initial polymerization reaction to post-synthesis modification and final formulation—the viscoelastic properties of this compound can be meticulously optimized to meet the demanding requirements of a wide array of applications.

Advanced Characterization of Phenyl Trimethicone

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy plays a pivotal role in defining the molecular framework of Phenyl trimethicone by identifying its functional groups and probing its electronic and atomic environments.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule. specac.com The IR spectrum provides a unique molecular "fingerprint" by showing the absorption of infrared radiation at specific frequencies corresponding to the vibrations of different chemical bonds. specac.com For this compound, IR analysis is used to confirm the presence of key structural components.

Key IR absorptions for this compound include:

Si-O-Si stretching: This bond, characteristic of the siloxane backbone, typically exhibits a strong and broad absorption band.

Si-CH₃ stretching: The presence of methyl groups attached to silicon atoms is confirmed by specific stretching and bending vibrations.

Phenyl group absorptions: The aromatic phenyl rings give rise to several characteristic bands, including C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring observed in the 1600-1450 cm⁻¹ region. libretexts.orglibretexts.org

The analysis of these absorption bands allows for the qualitative identification and confirmation of the primary functional groups that constitute this compound.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹) Vibration Type
Phenyl C-H ~3000-3100 Stretch
Alkyl C-H ~2850-2960 Stretch
Phenyl C=C ~1450-1600 Stretch
Si-C ~1260 Bend
Si-O-Si ~1000-1100 Stretch

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as the phenyl groups in this compound. innovareacademics.in The UV spectrum of this compound shows weak absorbance centered at approximately 327 nm. cir-safety.orgcir-safety.org This absorption is attributed to the π → π* electronic transitions within the phenyl rings. innovareacademics.in

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of silicones like this compound. rsc.org It provides precise information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and silicon (²⁹Si NMR). rsc.orgmdpi.com

¹H NMR: Proton NMR is used to identify and quantify the different types of protons present in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the phenyl rings and the protons of the methyl groups attached to the silicon atoms. The chemical shifts (δ) of these signals provide information about the electronic environment of the protons, and the integration of the signal areas gives the relative ratio of the different types of protons. docbrown.info

²⁹Si NMR: This technique is particularly powerful for analyzing the siloxane backbone of this compound. It provides information about the different types of silicon environments, such as (CH₃)₃SiO₁/₂, C₆H₅Si(O₁/₂)₃, and other potential siloxane units. The chemical shifts in ²⁹Si NMR are sensitive to the substituents on the silicon atom, allowing for a detailed characterization of the polymer's structure and composition.

By combining information from both ¹H and ²⁹Si NMR, a comprehensive picture of the molecular structure of this compound can be constructed. googleapis.com

Ultraviolet (UV) Spectroscopy for Absorption Characteristics

Chromatographic Techniques for Compositional and Purity Analysis

Chromatographic methods are essential for separating this compound from other components in a mixture and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate, identify, and quantify volatile and semi-volatile components in a sample. birchbiotech.commedistri.swiss For this compound, GC-MS is the preferred method for determining its purity and identifying any potential impurities, such as residual starting materials or low molecular weight siloxanes.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for each component. medistri.swiss This allows for the positive identification of this compound and any impurities present. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of non-volatile or thermally unstable compounds. researchgate.net For the analysis of this compound, particularly in complex cosmetic formulations, HPLC is an invaluable tool. nih.gov

A typical HPLC method for this compound would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Advanced detection methods, such as UV-Visible Diode Array Detection (DAD) or a Charged Aerosol Detector (CAD), can be employed for sensitive and specific detection of this compound. mdpi.com DAD allows for the acquisition of the UV spectrum of the eluting peak, confirming its identity, while CAD provides a near-universal response for non-volatile analytes, making it suitable for quantifying compounds that lack a strong UV chromophore. The combination of HPLC with these advanced detectors provides a robust method for the quality control and compositional analysis of this compound in various products. ust.edu

Table 2: Summary of Analytical Techniques for this compound Characterization

Technique Application Information Obtained
Infrared Spectroscopy (IR) Functional Group Analysis Presence of Si-O-Si, Si-CH₃, and phenyl groups
Ultraviolet Spectroscopy (UV) Absorption Characteristics Confirmation of phenyl chromophore, quantitative analysis
Nuclear Magnetic Resonance (NMR) Structural Elucidation Detailed molecular structure, ratio of phenyl to methyl groups
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and Component ID Identification and quantification of volatile impurities
High-Performance Liquid Chromatography (HPLC) Compositional Analysis Separation and quantification in complex mixtures

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

Charged Aerosol Detection (CAD) in Silicone Polymer Analysis

Nebulization: The eluent from the chromatography column is converted into fine droplets. thermofisher.com

Charging: The solvent evaporates in a heated tube, leaving behind the analyte particles. A stream of charged nitrogen gas then collides with these particles, transferring a positive charge to them. The amount of charge transferred is proportional to the particle size. thermofisher.com

Detection: The charged particles are measured by an electrometer, which generates a signal proportional to the mass of the analyte. researchgate.net

Table 1: Comparison of HPLC Detectors for Polymer Analysis

Detector TypePrincipleAnalyte RequirementsSuitability for this compound
Charged Aerosol Detector (CAD) Nebulization, particle charging, and charge measurement. thermofisher.comNon-volatile or semi-volatile. thermofisher.comHigh: Universal detection, independent of optical properties. thermofisher.com
Evaporative Light Scattering Detector (ELSD) Nebulization, solvent evaporation, and light scattering by analyte particles. labmanager.comwikipedia.orgLess volatile than the mobile phase. wikipedia.orgHigh: Detects non-chromophoric compounds effectively. labmanager.com
UV-Vis Detector Absorption of light by chromophores. labmanager.comMust contain chromophores. labmanager.comLow: this compound lacks a significant chromophore.
Refractive Index (RI) Detector Measures changes in the refractive index of the eluent. scientistlive.comRI must differ from the mobile phase.Limited: Not compatible with gradient elution, which is often required for polymer analysis. scientistlive.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the identification and quantification of specific compounds within complex mixtures. ca.govnih.gov The method combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. ca.gov

The process begins with the separation of components in a sample using an HPLC system. ca.gov The eluent is then directed into the mass spectrometer's ion source, where molecules are ionized, typically through electrospray ionization (ESI). ca.govchromatographyonline.com The first quadrupole (Q1) selects a specific precursor ion (an ion corresponding to the molecule of interest). This ion is then fragmented in a collision cell. The resulting product ions are analyzed by the third quadrupole (Q3) and sent to a detector. ca.gov This process of selecting a precursor ion and monitoring a specific fragment ion is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces background noise. nih.gov

LC-MS/MS is widely used for analyzing preservatives, active ingredients, and other components in cosmetic and personal care products. chromatographyonline.comamazonaws.com Its ability to provide quantitative data with high precision and accuracy makes it invaluable for formulation analysis and quality control. nih.gov

Table 2: Example of Optimized MS/MS Parameters for Preservative Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Methylparaben153.193.14129
Ethylparaben167.193.14131
Propylparaben181.193.14131
Butylparaben195.193.14131
Benzylparaben229.193.14631

This table is illustrative, based on typical parameters for paraben analysis as described in sources like chromatographyonline.com.

Elemental Analysis Techniques for Silicon Quantification

To determine the total silicon content in a sample containing this compound, elemental analysis techniques are employed. These methods provide quantitative data on the elemental composition of a material.

Optical Emission Spectroscopy (OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a powerful technique for the detection of trace metals and other elements, including silicon. polymersolutions.comiitb.ac.in The sample, typically in a liquid form after acid digestion, is introduced into an argon plasma core at temperatures around 9,000 K. eag.com At these extreme temperatures, the sample is vaporized, and its constituent elements are atomized and excited. eag.com

As the excited atoms and ions return to a lower energy state, they emit light at wavelengths characteristic of each specific element. polymersolutions.comiitb.ac.in The spectrometer measures the intensity of the emitted light at these specific wavelengths, which is directly proportional to the concentration of the element in the sample. iitb.ac.ineag.com ICP-OES is highly sensitive and can be used to quantify the silicon content in phenyl-containing silicone oils and other polymers. spectroscopyonline.com

Atomic Absorption Spectrophotometry (AAS)

Atomic Absorption Spectrophotometry (AAS) is another established technique for quantifying the elemental composition of a sample. rsc.org For silicon analysis, flame AAS with a nitrous oxide/acetylene flame is often used due to its ease of use and high sensitivity. aurorabiomed.com The method involves introducing a sample into a flame, which atomizes the elements. A light beam specific to the element of interest is passed through the flame, and the amount of light absorbed by the ground-state atoms is measured.

For even higher sensitivity and the ability to measure trace amounts of silicon, Graphite Furnace Atomic Absorption Spectrometry (GFAAS) is utilized. researchgate.net This method can detect silicone concentrations as low as parts-per-million (ppm) or even parts-per-billion (ppb). researchgate.netoptica.org AAS is effective for determining residual silicone levels in various products after extraction into an organic solvent. oup.com

Rheological Characterization Techniques

The rheological properties of this compound are critical to its function in cosmetic and personal care formulations, influencing texture, spreadability, and product stability. rawsource.com this compound is known to provide a smooth, non-greasy feel and enhance the gloss of products. atamanchemicals.com

It is compatible with various organic ingredients and works well with common rheology modifiers such as carbomers and gums. rawsource.com This compatibility allows for the creation of stable emulsions and gels with desirable sensory characteristics. rawsource.comdow.com The presence of the phenyl group in its structure modifies its interaction with other materials, contributing to improved spreadability and a lightweight feel on the skin compared to other silicones like dimethicone. rawsource.comrawsource.com Characterizing these properties often involves viscometers and rheometers to measure viscosity and flow behavior under different conditions, ensuring the final product meets its performance targets.

Table 3: Rheological Contributions of this compound in Formulations

PropertyContribution of this compoundBenefit in Final Product
Texture Provides a lightweight, silky, and non-greasy feel. atamanchemicals.comrawsource.comEnhances sensory experience and consumer appeal.
Spreadability Improves the ease of application on skin and hair. rawsource.comatamanchemicals.comEnsures uniform coverage of the product.
Stability Compatible with common rheology modifiers like carbomers. rawsource.comHelps maintain the desired viscosity and texture of emulsions and gels. dow.com
Finish Imparts a high gloss and shine due to its high refractive index. atamanchemicals.comIdeal for hair shine products and glossy makeup.
Film Formation Forms a breathable, non-occlusive barrier. rawsource.comPrevents moisture loss without feeling heavy on the skin.

Dynamic Oscillatory Rheometry for Viscoelastic Properties

Dynamic oscillatory rheometry is a powerful technique used to probe the viscoelastic nature of materials like this compound and its formulations. nih.gov This method applies a small, sinusoidal shear strain or stress to a sample and measures the resulting stress or strain response, respectively. lmu.de From this, the storage modulus (G') and the loss modulus (G'') are determined. lmu.de

The storage modulus, G', represents the elastic (solid-like) component of the material, indicating the energy stored and recovered per cycle of deformation. lmu.de The loss modulus, G'', represents the viscous (liquid-like) component, signifying the energy dissipated as heat per cycle. lmu.de The ratio of these two moduli (G''/G') is known as the loss factor or tan delta (tan δ), which provides a measure of the relative contribution of viscous to elastic properties. lmu.de

For formulations containing this compound, these parameters reveal critical information about the internal structure. innospec.com

G' > G'' : Indicates a more structured, gel-like, or solid-like behavior, where the material is predominantly elastic. lmu.de

G'' > G' : Suggests a more fluid-like character, where viscous properties dominate. lmu.de

Crossover Point (G' = G'') : The point at which the material transitions from more solid-like to more liquid-like behavior as a function of frequency or stress. nih.gov

The viscoelastic properties of formulations incorporating this compound are influenced by its concentration and interaction with other components, such as gelling agents or other silicones. nih.govinnospec.com Oscillatory tests, such as an amplitude sweep, are performed to identify the linear viscoelastic region (LVR), where the material's structure is not irreversibly damaged by the applied strain. nih.gov

Table 1: Illustrative Dynamic Oscillatory Rheometry Data for a Gel Formulation Containing this compound

This table presents hypothetical data from a frequency sweep test conducted within the linear viscoelastic region, demonstrating how the viscoelastic moduli of a cosmetic gel can be characterized.

Angular Frequency (rad/s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan Delta (G''/G')Predominant Behavior
0.150150.30Elastic
1.065250.38Elastic
10.080450.56Elastic
50.095850.89Elastic
100.01101201.09Viscous

Continuous Flow Rheological Measurements and Thixotropy Studies

Continuous flow measurements assess how a material's viscosity changes in response to an applied shear rate. researchgate.net Formulations containing this compound often exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases. arts.ac.ukanton-paar.com This property is desirable in many applications, allowing for easy spreading while maintaining structure at rest.

Thixotropy is a time-dependent form of shear thinning. anton-paar.com Thixotropic materials exhibit a decrease in viscosity under constant shear and then require a finite time to recover their initial viscosity once the shear is removed. anton-paar.comarxiv.org This behavior is due to the breakdown and subsequent reformation of the material's internal structure. researchgate.netanton-paar.com Understanding the thixotropic nature of a this compound formulation is crucial for predicting its stability, texture, and application performance. rheologylab.com

Thixotropy can be characterized using several methods:

Step-Shear Rate Tests : A high shear rate is applied for a period to break down the structure, followed by a low shear rate to monitor viscosity recovery over time. anton-paar.com

Hysteresis Loop : The shear rate is steadily increased to a maximum value and then decreased back to the starting point. A thixotropic material will exhibit a hysteresis loop, where the downward viscosity curve is lower than the upward curve.

The degree of thixotropy influences product performance, such as how well a lotion levels on the skin or the sagging resistance of a paint. anton-paar.com

Table 2: Representative Thixotropic Recovery Data for a this compound Emulsion

This table shows hypothetical data from a step-shear rate test. The sample was subjected to high shear (100 s⁻¹) for 60 seconds, after which the shear was stopped, and viscosity was monitored over time at a low shear rate (0.1 s⁻¹).

Time After High Shear (seconds)Viscosity (Pa·s)% Structure Recovery
0 (Initial)25.0100%
1012.550%
3018.072%
6021.586%
12023.895%
18024.598%

Surface Energy and Wettability Measurements

The surface properties of this compound are critical to its function as a film-former, emollient, and shine enhancer. atamanchemicals.com Its low surface tension is a characteristic feature of silicones. atamanchemicals.com Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. relyon-plasma.comdropletlab.com It governs how a liquid interacts with a solid surface, a phenomenon known as wetting. relyon-plasma.com

Wettability is commonly quantified by measuring the contact angle of a liquid droplet on a solid surface using the sessile drop method. rsc.org The contact angle (θ) is the angle formed between the solid-liquid and liquid-vapor interfaces. rsc.org

Low Contact Angle (θ < 90°) : Indicates good wetting (hydrophilic surface). rsc.orgresearchgate.net

High Contact Angle (θ > 90°) : Indicates poor wetting (hydrophobic surface). rsc.orgresearchgate.net

By measuring the contact angles of several liquids with known polar and dispersive surface tension components (e.g., water and diiodomethane), the surface free energy of the solid and its own polar and dispersive components can be calculated using models like the Owens, Wendt, Rabel, and Kaelble (OWRK) method. rsc.org The presence of the phenyl group in this compound distinguishes its surface interaction properties from other silicones like dimethicone. atamanchemicals.com This can influence its spreadability and adhesion on substrates like skin and hair. atamanchemicals.comresearchgate.net

Table 3: Example Contact Angle and Calculated Surface Energy Data for a Film of this compound

This table presents plausible data for contact angle measurements on a surface coated with this compound, along with the calculated surface energy components.

Test LiquidLiquid Surface Tension (mN/m)Measured Contact Angle (θ)
Water (Polar)72.895°
Diiodomethane (Dispersive)50.845°
Calculated Surface Energy ComponentValue (mN/m)
Dispersive Component (γd)19.5
Polar Component (γp)2.1
Total Surface Energy (γs) 21.6

Functional Mechanisms and Performance in Complex Systems

Mechanisms of Film Formation and Barrier Properties

Phenyl trimethicone is known for its ability to form a protective, yet comfortable, film on skin and hair. bioshop.pkrawsource.com This film contributes to moisture retention and provides a smooth, non-greasy feel. rawsource.comiotachem.com

Formation of Breathable, Non-Occlusive Layers

When applied to a substrate like skin or hair, this compound spreads easily to form a thin, invisible film. lesielle.comrawsource.com This film is considered breathable, meaning it allows for the passage of gases like oxygen and nitrogen while slowing down water loss from the surface. lesielle.comatamanchemicals.com This non-occlusive barrier helps to retain moisture without clogging pores, making it suitable for a variety of skin types, including oily or acne-prone skin. rawsource.comrawsource.com The formation of this lightweight, protective layer contributes to a smoother and more hydrated appearance of the skin and hair. iotachem.comfarmoganic.com

Influence on Water Vapor Permeability

The film formed by this compound is hydrophobic, meaning it repels water. rawsource.comatamanchemicals.com This property is crucial for its function in retaining moisture. While it forms a barrier to liquid water, it maintains a degree of permeability to water vapor. This allows the skin to "breathe" by permitting the natural process of transepidermal water loss (TEWL) to occur, albeit at a reduced rate. rawsource.comatamanchemicals.com The structure of the silicone film allows for the passage of water vapor and oxygen, ensuring comfort on the skin. elkem.com Studies on silicone film formers have shown that they are highly permeable to water vapor, a property that is essential for skin comfort and health. google.com

Interfacial Phenomena and Surface Modification

The performance of this compound in formulations is significantly influenced by its behavior at interfaces and its ability to modify surface properties.

Effects on Surface Tension and Spreading Dynamics

Like other silicones, this compound exhibits low surface tension. atamanchemicals.comelkaysilicones.com This characteristic allows it to spread easily and uniformly over surfaces such as skin and hair. lesielle.comatamanchemicals.com The low surface tension reduces friction, contributing to the silky, smooth feel of products containing this ingredient. atamanchemicals.com The spreading dynamics of a liquid are influenced by a balance of inertia, viscous forces, and capillary forces. jafmonline.net The low surface tension of this compound promotes efficient spreading, which is desirable for achieving an even application of cosmetic products. bris.ac.ukias.ac.in

Adhesion and Interaction with Substrate Surfaces (e.g., Hair, Skin)

This compound's film-forming properties contribute to its adhesion to substrates. On hair, it forms a smooth film that coats the cuticle, which helps to reduce frizz, enhance shine, and improve manageability. rawsource.comfarmoganic.com On the skin, the film provides a soft, emollient feel and can help makeup adhere better and last longer. rawsource.com The interaction is primarily physical, based on the formation of a continuous, water-resistant layer. inci.guide

Rheological Influence on Material Properties and Formulation Stability

The presence of this compound can affect the flow and stability of cosmetic formulations. In some systems, it can help to reduce the viscosity of the formulation. atamanchemicals.com Its compatibility with a wide range of organic ingredients and its ability to reduce the tackiness of other components make it a valuable addition for achieving the desired texture and stability in creams, lotions, and other products. atamanchemicals.comsiliconereleases.com Furthermore, as an anti-foaming agent, it helps prevent the formation of foam when a product is shaken, which can impact product stability. lesielle.comatamanchemicals.com Research has shown that the addition of various polymers, including silicones like this compound, can alter the rheology and texture of emulsions. arts.ac.uk

Interactive Data Table: Properties of this compound

PropertyValue/DescriptionReference(s)
Appearance Clear, viscous liquid bioshop.pk
Solubility Oil-soluble, silicone-compatible, soluble in ethanol bioshop.pkatamanchemicals.comsiliconereleases.com
Refractive Index ~1.46 - 1.498 inci.guidesiliconereleases.com
Specific Gravity ~0.97 - 0.98 g/cm³ bioshop.pkelkaysilicones.comcir-safety.org
Viscosity (at 25°C) ~22 cSt siliconereleases.comelkaysilicones.com
Key Functions Film-former, emollient, anti-foaming agent, shine enhancer bioshop.pkrawsource.comlesielle.com

Impact on Flow Behavior and Texture Profile in Emulsions

This compound significantly influences the rheological properties and sensory characteristics of emulsions. As a silicone fluid, it is recognized for its ability to improve the texture and spreadability of cosmetic and skincare formulations. specialchem.comadonisdrug.com Its incorporation into emulsions results in a final product with a silky, non-greasy feel, which is a desirable attribute in many personal care items. elkaysilicones.compaulaschoice.it

In emulsions, this compound contributes to a unique texture by masking the greasy or tacky feeling of other components. elementis.com This is particularly beneficial in creating products that feel light and pleasant on the skin. elkaysilicones.comelementis.com The low surface tension of this compound allows it to spread easily, which in turn enhances the smooth application of the product. atamanchemicals.com This property is crucial in formulations like lotions, creams, and foundations where even coverage is desired. elkaysilicones.comatamanchemicals.com

Stabilization of Water-in-Oil (W/O) and Oil-in-Water (O/W) Emulsion Systems

This compound demonstrates versatility in stabilizing both water-in-oil (W/O) and oil-in-water (O/W) emulsion systems. rawsource.com Its hydrophobic nature makes it particularly effective in W/O emulsions, where it resides in the continuous oil phase. rawsource.comletsmakebeauty.com In these systems, it helps to create a barrier on the skin that prevents water loss, a key function for moisturizers and creams designed for dry skin. letsmakebeauty.comlesielle.comxjysilicone.com This barrier is breathable, allowing for the passage of gases like oxygen and nitrogen. lesielle.comxjysilicone.com

In both W/O and O/W emulsions, this compound contributes to stability by reducing the interfacial tension between the oil and water phases. rawsource.com This action helps to prevent the coalescence of the dispersed droplets, thereby maintaining the integrity of the emulsion over time. rawsource.comelveflow.com

The ability of this compound to stabilize complex formulations allows for the creation of sophisticated products such as dual-phase serums and long-wearing cosmetics. rawsource.com Its water-repellent properties are especially valuable in sunscreens and other products where resistance to moisture is required. atamanchemicals.comletsmakebeauty.com

Compatibility with Rheology Modifiers

This compound exhibits good compatibility with a variety of rheology modifiers, which are substances that alter the flow characteristics of a formulation. This compatibility is essential for creating products with the desired viscosity, stability, and sensory profile. rawsource.com

It works well with common rheology modifiers such as carbomers and xanthan gum, ensuring a smooth texture and stable system in both water-based and silicone-dominant formulations. rawsource.com For example, in silicone gels, this compound can improve the uniform distribution of other ingredients and enhance the tactile properties of the product. rawsource.com

A specific example of this compatibility is seen in products like BENTONE GEL PTM V, which is a dispersion of an organically modified hectorite (B576562) (a type of clay-based rheology modifier) in this compound. elementis.comulprospector.com This combination provides thermostable viscosity control to the oil phase of emulsions, imparts thixotropic flow (a shear-thinning property), and improves application properties. elementis.comulprospector.com This synergy allows for the development of elegant and stable emulsions, often in "cold process" systems. elementis.comulprospector.com

Role in Light Manipulation and Optical Enhancement

Effects on Refractive Index and Gloss Contribution

A key characteristic of this compound is its high refractive index, which is significantly influenced by the presence of the phenyl group in its chemical structure. elkaysilicones.comatamanchemicals.com This property is central to its role in enhancing the gloss and shine of various surfaces, particularly hair and skin. elkaysilicones.comatamanchemicals.com

When applied to hair, this compound forms a thin, smooth film on the hair strands. This film alters the way light reflects off the hair, increasing specular reflection (the mirror-like reflection of light from a surface) and creating a perception of high gloss and luster. researchgate.net Studies have shown that cosmetic oils, including this compound, increase the luster of hair by enhancing the contrast between specularly reflected light and diffusely scattered light. researchgate.net

In color cosmetics such as lip glosses and highlighters, its high refractive index contributes to a visible shine and a more luminous finish. elkaysilicones.com This makes it a valuable ingredient for products designed to provide a glossy, radiant appearance. elkaysilicones.comcosmetihub.com

Table 1: Refractive Index of this compound

Property Value Source(s)

Ultraviolet Light Absorption Mechanisms and Performance in UV-Exposed Formulations

In sunscreen products, this compound can serve a dual purpose. It can help to dissolve and act as a solvent for organic UV filters, potentially increasing the sun protection factor (SPF) of the final product. xjysilicone.comatamanchemicals.com Its water-repellent nature also contributes to the water resistance of sunscreen formulations. xjysilicone.comatamanchemicals.com

The ability of this compound to form a stable film on the skin can help to ensure a more uniform distribution of UV filters, which is critical for effective sun protection. While its direct contribution to UV absorption is modest, its formulation benefits can enhance the performance of products designed for UV exposure.

Antifoaming Mechanisms in Formulations

This compound is an effective antifoaming agent in various formulations. adonisdrug.comlesielle.comatamanchemicals.com Foaming can be an issue during the manufacturing and transportation of products, as the entrapment of air can affect the product's stability, appearance, and performance. lesielle.comatamanchemicals.com

The antifoaming mechanism of silicones like this compound is attributed to their low surface tension and insolubility in the foaming medium. When introduced into a foaming system, this compound spreads rapidly over the surface of the foam bubbles. This spreading action disrupts the lamella, which is the thin film of liquid that forms the bubble wall, causing the bubbles to collapse.

By reducing the tendency of a formula to foam when shaken, this compound ensures that the product maintains its intended consistency and stability. lesielle.comatamanchemicals.com This function is valuable across a wide range of personal care products, including shampoos, conditioners, and lotions, where product stability and aesthetics are important. lesielle.comatamanchemicals.com

Compatibility and Synergistic Effects with Other Polymer Systems

This compound is a versatile silicone fluid valued in cosmetic and personal care formulations for its unique sensory characteristics and functional benefits. Its compatibility with a wide array of ingredients is a cornerstone of its utility. The presence of a phenyl group in its structure enhances its solubility and interaction with other materials compared to standard silicones like dimethicone. atamanchemicals.combrb-international.com This allows for the creation of sophisticated product textures and improved performance.

Cross-Compatibility with Other Silicones (e.g., Dimethicone, Cyclopentasiloxane)

This compound exhibits excellent cross-compatibility with other silicone-based polymers, enabling formulators to create synergistic blends that optimize the aesthetic and functional properties of a product. rawsource.com It is soluble in other silicones and can be easily incorporated into the silicone phase of a formulation. myskinrecipes.com This compatibility allows for the fine-tuning of sensory attributes such as texture, slip, and finish.

When blended with other common silicones, this compound contributes to a multi-faceted performance profile. It works synergistically with dimethicone to improve spreadability and with cyclopentasiloxane to achieve a lighter, less substantive feel on the skin or hair. rawsource.com While dimethicone is known for creating a more substantial protective barrier, this compound offers a drier, less tacky finish, making it ideal for formulations where a lightweight feel is desired. rawsource.comatamanchemicals.com The phenyl group not only increases the refractive index for enhanced shine but also improves its compatibility with other silicones and organic ingredients. atamanchemicals.com

Table 1: Synergistic Effects of this compound with Other Silicones

Silicone TypeSynergistic Effect with this compoundResulting Formulation BenefitSource
DimethiconeEnhances spreadability.Improves the application and uniform coverage of the product. rawsource.com
CyclopentasiloxaneImproves the lightweight feel.Creates a less heavy, more pleasant sensory experience, particularly in leave-on products. rawsource.com
Silicone ResinsBoosts long-lasting gloss.Provides a durable, high-shine finish, especially in hair care applications. rawsource.com

Interaction with Organic Polymer Networks and Active Ingredients

This compound's unique structure, featuring a phenyl-substituted group, makes it highly compatible with a broad range of organic materials used in personal care products. atamanchemicals.comulprospector.com It is soluble in oils and organic solvents, which facilitates its use in various formulation types, including anhydrous products and emulsions. atamanchemicals.comelkaysilicones.com This compatibility extends to common cosmetic ingredients such as oils, waxes, and pigments, ensuring their uniform distribution and stability within the final product. rawsource.com

Its inert chemical nature is a significant advantage when formulating with sensitive active ingredients. rawsource.com this compound does not react with actives like retinol (B82714), niacinamide, or UV filters, thereby preserving their chemical integrity and efficacy. rawsource.com This stability is crucial for delivering the intended benefits of the active ingredients without degradation. Furthermore, it works well with organic rheology modifiers like carbomers and xanthan gum, maintaining the desired texture and stability in both water-based and silicone-dominant systems. rawsource.com

A case study comparing the properties of natural oils with and without the addition of this compound demonstrated its positive impact on the formulation's sensory profile. The addition of 7-10% this compound to natural oils resulted in improved spreadability, reduced greasiness and stickiness, and a more velvety, less residual feel. elkaysilicones.com This highlights its role in enhancing the user experience of oil-based products without compromising their emollient properties. elkaysilicones.com

Table 2: Research Findings on this compound's Interaction with Organic Compounds

Organic Compound/SystemObserved Interaction/EffectPerformance BenefitSource
Natural Oils (e.g., Coconut Oil)Enhances spreadability and reduces greasiness and stickiness.Improves application efficiency and provides a lighter, more comfortable feel. elkaysilicones.com
Active Ingredients (e.g., Retinol, Niacinamide, UV Filters)Chemically inert; does not interact with or degrade the actives.Preserves the efficacy and stability of the active ingredients. rawsource.com
Organic Polymer Networks (e.g., Carbomers, Xanthan Gum)Good compatibility; works well alongside these rheology modifiers.Ensures smooth texture and stability in various formulation types. rawsource.com
Organic Solvents (e.g., Ethanol)Exhibits good solubility and stability.Enhances versatility in diverse formulations, including solvent-based products. rawsource.cominci.guide
Acrylates/Dimethicone CopolymerCan be used as the base fluid for these copolymers.Combines the benefits of acrylic resins with silicones for long-lasting properties. kccsilicone.com

Environmental Fate and Degradation Pathways of Phenyl Trimethicone

Biodegradation Studies and Environmental Persistence Assessment

Phenyl trimethicone is not readily biodegradable, indicating it may persist in the environment for extended periods. atamanchemicals.comdatabridgemarketresearch.com While not considered biodegradable, silicones like this compound are subject to degradation in the environment, eventually breaking down into silica (B1680970) (sand), carbon dioxide, and water. labmuffin.com

Concerns about the environmental impact of silicone-based compounds stem from their persistence. atamanchemicals.comdatabridgemarketresearch.com However, due to its perceived non-toxic nature, this compound is generally considered to have a minimal direct effect on ecosystems. atamanchemicals.com Linear silicones, such as this compound, are noted to have a low potential for bioaccumulation and are generally considered less toxic to aquatic ecosystems. dermatocare.com

Photodegradation Mechanisms and UV Radiation Effects

In the atmosphere, this compound is expected to undergo photodegradation. This process involves the breakdown of the chemical into dimethylsilanediol (B41321) and ultimately into inorganic silicate (B1173343) and carbon dioxide. A study on the stability of this compound showed a 40% reduction in oxidative degradation compared to standard silicones after six months of UV exposure. rawsource.com The ultraviolet (UV) spectrum for this compound indicates weak absorbance, which suggests a degree of resistance to direct photodegradation. cir-safety.org

Environmental Distribution and Partitioning in Various Compartments (Air, Soil, Sediment)

The environmental distribution of siloxanes like this compound is largely dictated by their physical and chemical properties. These compounds tend to partition to the non-aqueous parts of the environment. mst.dk

Air: As a volatile compound, a significant portion of this compound used in cosmetics is expected to be released into the air. labmuffin.com Once in the atmosphere, it is subject to photodegradation.

Soil and Sediment: Siloxanes primarily partition into the hydrophobic parts of the environment, such as soil and sediment. mst.dk Here, they are expected to slowly degrade into silicon dioxide (SiO2). mst.dk Dimethicone, a related silicone, is largely removed in wastewater treatment and degrades in contact with clays (B1170129) and sediment. labmuffin.com

A survey of cosmetic products found this compound in 17 products with concentrations ranging from 0.008% to 2.8%. mst.dk

Environmental Impact Assessment and Regulatory Considerations

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Union (EU) have evaluated and approved the use of this compound in cosmetics. rawsource.com It is considered non-toxic and non-irritating. rawsource.com

The Cosmetic Ingredient Review (CIR) Expert Panel has deemed this compound safe as a cosmetic ingredient in its current uses and concentrations. cir-safety.orgpaulaschoice.it Their review included products with concentrations ranging from 0.0075% to 36%. paulaschoice.it

While this compound itself is not subject to specific use restrictions, the broader category of silicones faces scrutiny. mst.dkdatainsightsmarket.com For instance, cyclotetrasiloxane (D4) is forbidden by European regulations due to concerns about its potential carcinogenic, mutagenic, or toxic effects for reproduction. loreal.com Currently, there are no restrictions on the use or content of this compound in cosmetic products. mst.dk

Environment Canada has classified this compound as not expected to be potentially toxic or harmful and not suspected to be bioaccumulative. ewg.org However, it is also listed with uncertainty regarding its potential as an environmental toxin. ewg.org The European Chemicals Agency (ECHA), on the other hand, has classified it as very toxic or harmful. ewg.org

The following table summarizes the regulatory status and environmental assessment of this compound:

Regulatory Body / Agency Assessment / Status
U.S. Food and Drug Administration (FDA) Approved for use in cosmetics. rawsource.com
European Union (EU) Approved for use in cosmetics. rawsource.com
Cosmetic Ingredient Review (CIR) Deemed safe as a cosmetic ingredient. cir-safety.orgpaulaschoice.it
Environment Canada Not expected to be potentially toxic or harmful; not suspected to be bioaccumulative. ewg.org
European Chemicals Agency (ECHA) Classified as very toxic or harmful. ewg.org

Emerging Research Avenues and Innovative Applications

Phenyl Trimethicone in Advanced Material Science

The distinct characteristics of this compound, including its high refractive index, thermal stability, and smooth texture, make it a valuable component in the development of advanced materials. iotachem.com Its potential is being actively explored in the realms of nanotechnology and biotechnology.

Exploration in Nanotechnology Applications

The integration of this compound into nanotechnology is an emerging area of research. atamanchemicals.com Its properties are being leveraged in the development of novel nanomaterials and delivery systems. For instance, this compound is being investigated for its potential role in creating nano-sized emulsions and particles for use in cosmetics and beyond. nanovec.comstatnano.com These nano-formulations can offer enhanced stability, controlled release of active ingredients, and improved sensory characteristics in various products. nanovec.com

Research is also underway to utilize this compound in the fabrication of advanced coatings and films with tailored properties at the nanoscale. elkaysilicones.com Its ability to form a non-greasy, water-resistant film makes it a candidate for developing protective surfaces with enhanced durability and specific functionalities. iotachem.comspecialchem.com The infusion of this compound with other materials at a nano-level could lead to the creation of hybrid materials with synergistic properties, opening up new possibilities in electronics, optics, and other high-tech industries.

Interface with Biotechnology and Potential Medical Applications

The biocompatibility and inert nature of silicones, including this compound, have led to their exploration in the field of biotechnology and medicine. atamanchemicals.comadexcp.com While direct medical applications of this compound are still in the exploratory phase, its properties suggest potential uses in areas such as drug delivery and medical device coatings. atamanchemicals.com

Its ability to form a smooth, protective film could be advantageous in topical drug formulations, potentially enhancing the delivery and absorption of active pharmaceutical ingredients. atamanchemicals.com Furthermore, its lubricating and hydrophobic properties are being considered for coating medical devices to improve their biocompatibility and reduce friction.

Emerging research also points to the potential use of silicones in creating more sustainable and environmentally friendly products through biotechnological processes. globalmarketestimates.com This includes the use of bio-based feedstocks derived from plant oils to produce silicones with a reduced carbon footprint. globalmarketestimates.com

Development of Sustainable and Alternative Chemistries

In response to growing environmental concerns, the chemical industry is increasingly focused on developing sustainable alternatives and greener manufacturing processes for silicones like this compound.

Strategies for Biodegradable this compound Derivatives

A significant area of research is the development of biodegradable alternatives to traditional silicones. atamanchemicals.com While this compound itself is not readily biodegradable, efforts are being made to synthesize derivatives that are more environmentally friendly. atamanchemicals.com One approach involves modifying the silicone backbone to include biodegradable linkages, which would allow the polymer to break down more easily in the environment.

Another strategy focuses on the development of bio-based silicone alternatives. These materials are produced using renewable resources, such as plant oils, which can lead to a lower carbon footprint compared to traditional silicone synthesis. globalmarketestimates.com Research into biodegradable copolymers, for instance by reacting lactide with a silicone initiator, is showing promise in creating new materials for cosmetic use that are more sustainable. google.com

Comparative Studies with Plant-Based and Silicone-Alternative Emollients

The demand for natural and sustainable ingredients has led to numerous studies comparing the performance of this compound with plant-based emollients and other silicone alternatives. premiumbeautynews.comseppic.com These studies aim to identify viable, green alternatives that can match the unique sensory and functional properties of silicones.

For example, a study comparing Daikon Seed Extract to this compound in hair care found that both improved hair strength, with the natural extract showing a greater benefit. meadowfoam.com Interestingly, in terms of shine, the same study noted that this compound induced the lowest increase among the tested materials, challenging the common assumption that its high refractive index directly translates to superior shine in all applications. meadowfoam.com

Other research has focused on developing and testing specific silicone alternatives. For instance, EMOGREEN™ HP 40, a plant-based emollient, has demonstrated comparable performance to this compound in terms of hair shine. seppic.comspecialchem.com Another alternative, LexFeel® Shine, is marketed as a direct replacement for this compound, offering a similar high refractive index and glossy finish. inolex.cominolex.com Lauryl Lactate is another plant-based alternative that has been compared favorably to this compound in terms of slip, payoff, and shine in lipstick formulations. alzointernational.com

These comparative studies are crucial for formulators looking to develop high-performing, sustainable products that meet consumer demands for both efficacy and environmental responsibility.

Comparative Data of this compound and Alternatives

PropertyThis compoundLauryl LactateLexFeel® Shine (Propylene Glycol Dibenzoate)
Source SyntheticCorn, RSPO PalmPetrochemical
Biodegradability NoYesReadily Biodegradable
Viscosity 22 cP16 cPNot specified
Refractive Index 1.4601.4441.55

Source: inolex.comalzointernational.com

Green Chemistry Principles in Silicone Innovation

The principles of green chemistry are increasingly being applied to the production and lifecycle of silicones to minimize their environmental impact. globalmarketestimates.combgsu.edu This includes developing more energy-efficient synthesis methods and creating closed-loop recycling processes. bgsu.educefic.org

Innovative research has led to new methods for depolymerizing silicones, breaking them down into their constituent monomers at room temperature. bgsu.edu This process not only saves energy but also allows the monomers to be reused in the production of new silicones, creating a more circular economy for these materials. bgsu.educefic.org Such advancements are critical for reducing the carbon footprint associated with silicone manufacturing, which traditionally requires high-temperature processes. bgsu.edu

Furthermore, the industry is exploring the use of bio-based feedstocks and renewable energy sources in silicone production to further enhance sustainability. globalmarketestimates.com By embracing green chemistry, the silicone industry is working towards a future where high-performance materials like this compound can be produced and used in a more environmentally responsible manner. americanchemistry.com

Advanced Formulation Design and Delivery Systems

The versatility of this compound makes it an ideal candidate for innovative formulation designs that aim to improve the delivery of active ingredients and create unique product textures and experiences.

Leveraging this compound for Enhanced Active Ingredient Delivery

The inert nature of this compound ensures that it does not react with or degrade sensitive active ingredients, such as retinol (B82714) and niacinamide, preserving their efficacy within a formulation. rawsource.com Its ability to form a breathable, non-greasy film on the skin provides a stable medium for the controlled release of these actives. farmoganic.comiotachem.com Research suggests that the smooth application and enhanced skin adhesion properties of this compound can be leveraged for smart delivery systems. atamanchemicals.com

Studies have explored the use of organosilicon polymers like this compound as extractants for biologically active substances from plant materials. mdpi.com This indicates its potential in not only delivering but also in processing and incorporating natural active ingredients into cosmetic formulations. The non-interactive nature of silicones with biological molecules ensures that the properties of the extracted substances remain unaltered. mdpi.com

Integration in Novel Multi-Phase and Encapsulated Systems

This compound's stability and compatibility are crucial for the development of complex formulations such as multi-phase systems and products containing encapsulated ingredients. rawsource.com

Multi-Phase Systems: In formulations like water-in-oil (W/O) or oil-in-water (O/W) emulsions and dual-phase serums, this compound helps to prevent the separation of the different phases by reducing interfacial tension. rawsource.com This ensures a consistent texture and appearance of the product throughout its shelf life. rawsource.com Its ability to work well with both polar and non-polar solvent systems further enhances its utility in these complex formulations. rawsource.com

Encapsulated Systems: this compound provides a stable and protective environment for encapsulated active ingredients, such as vitamins or fragrances. rawsource.comgoogle.com This is particularly important for protecting sensitive ingredients from degradation and for enabling their targeted release upon application. rawsource.com For instance, it can support vitamin-loaded microcapsules in serums, ensuring they remain intact until applied to the skin. rawsource.com The use of encapsulated fragrance chemicals is well-suited for rinse-off products, and this compound can be a suitable silicone material for such applications. google.com

Future Outlook in Organosilicon Polymer Research and Development

The future of organosilicon polymers, including this compound, in the cosmetic and personal care industry appears promising, with research and development focused on several key areas:

Sustainability and Environmental Impact: A significant trend influencing the market is the increasing demand for sustainable and eco-friendly ingredients. atamanchemicals.com Future research will likely focus on developing more environmentally friendly manufacturing processes for silicones and exploring their biodegradability. Ongoing R&D aims to reduce the environmental impact of this compound. datainsightsmarket.com

Enhanced Performance: Innovations are expected to lead to modified Phenyl trimethicones with improved properties, such as enhanced spreadability, greater durability, and reduced tackiness. elkaysilicones.comdatainsightsmarket.com These advancements will open up new possibilities for creating high-performance products that meet evolving consumer demands for lightweight and effective formulations. elkaysilicones.com

New Applications: Emerging research in fields like nanotechnology and biotechnology could create new applications for this compound beyond traditional cosmetics, potentially in medical devices or drug delivery systems. atamanchemicals.com For instance, its properties are being explored in the context of nasal drug delivery systems. nih.gov

The continued evolution of organosilicon polymer chemistry, driven by consumer preferences and technological advancements, will likely solidify the role of ingredients like this compound as indispensable tools for cosmetic formulators.

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing the chemical structure and purity of Phenyl Trimethicone in experimental settings?

  • Answer : this compound’s structure can be confirmed via infrared spectroscopy (IR) to identify functional groups, supplemented by atomic absorbance analysis or optical emission spectroscopy for silicon quantification . Physical properties (e.g., refractive index: 1.481) and UV absorbance (weak peak at 327 nm) should be measured to validate its identity and assess photostability . For purity, gas chromatography-mass spectrometry (GC-MS) is advised, though impurity data gaps exist in current literature .

Q. How should researchers design studies to evaluate the safety of this compound in cosmetic formulations?

  • Answer : Use repeated insult patch tests (RIPT) on human subjects at concentrations up to 20% to assess sensitization potential . Combine animal models (e.g., dermal exposure in rodents) with histopathological analysis to evaluate systemic toxicity. Prioritize dose ranges exceeding cosmetic use levels (0.0075%–36%) to ensure safety margins . Include UV spectral analysis to rule out photosensitization risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.